1-(1-Phenylcycloheptyl)piperidine hydrobromide
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Description
Synthesis Analysis
The synthesis of 1-(1-Phenylcycloheptyl)piperidine hydrobromide involves several chemical reactions starting from basic precursors to the final compound. Maddox et al. (1965) discussed the synthesis of various 1-arylcyclohexylamines, including the preparation of 1-(1-Phenylcyclohexyl)piperidine from 1-piperidinocyclohexanecarbonitrile, a process involving the replacement of the cyano group with a phenyl group using phenylmagnesium bromide (Maddox, Godefroi, & Parcell, 1965).
Molecular Structure Analysis
The molecular structure of 1-(1-Phenylcycloheptyl)piperidine hydrobromide and its derivatives has been extensively studied. Kimura and Okabayashi (1986) detailed the crystal and molecular structures of cis-1-phenyl-3-piperidinocyclohexan-1-ol hydrochloride, highlighting the hydrogen bond formations and stereochemistry involved (Kimura & Okabayashi, 1986).
Chemical Reactions and Properties
Phencyclidine and its derivatives undergo various chemical reactions that define their properties and potential applications. Kamenka et al. (1982) synthesized monohydroxy derivatives of phencyclidine, exploring their chemical behavior and interactions with brain receptors, providing insight into the chemical properties of these compounds (Kamenka et al., 1982).
Physical Properties Analysis
The physical properties of 1-(1-Phenylcycloheptyl)piperidine hydrobromide, such as solubility, melting point, and crystalline structure, are crucial for its handling and formulation. Soine (1981) provided methods for the analytical determination of purity for related compounds, which can be applied to assess the physical quality of this compound (Soine, 1981).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of 1-(1-Phenylcycloheptyl)piperidine hydrobromide, are essential for understanding its pharmacological potential. The work by Wallach et al. (2014) on the preparation and analytical characterization of PCP analogues sheds light on the chemical properties that could be relevant for this compound as well (Wallach, De Paoli, Adejare, & Brandt, 2014).
Safety And Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field. The synthesis and pharmacological application of piperidine derivatives have been the subject of several reviews .
properties
IUPAC Name |
1-(1-phenylcycloheptyl)piperidine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N.BrH/c1-2-8-14-18(13-7-1,17-11-5-3-6-12-17)19-15-9-4-10-16-19;/h3,5-6,11-12H,1-2,4,7-10,13-16H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHIYZZOMZCVTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144771 |
Source
|
Record name | Piperidine, 1-(1-phenyl-1-cycloheptyl)-, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylcycloheptyl)piperidine hydrobromide | |
CAS RN |
102207-05-6 |
Source
|
Record name | Piperidine, 1-(1-phenyl-1-cycloheptyl)-, hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-(1-phenyl-1-cycloheptyl)-, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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